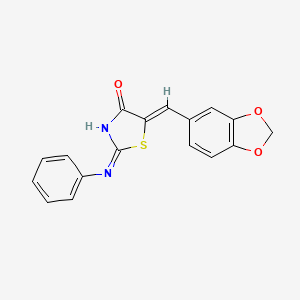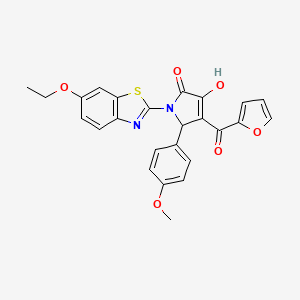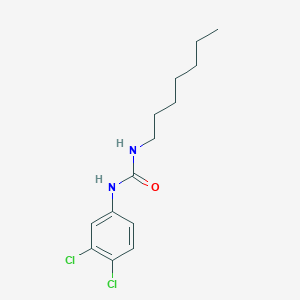
2-(4-methyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-phenylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-phenylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The unique structure of this compound, which includes a triazole ring, a pyridine ring, and a phenylacetamide moiety, makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-phenylphenyl)acetamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the pyridine ring, and the attachment of the phenylacetamide group. Common synthetic routes may include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
Introduction of the Pyridine Ring: This step may involve a coupling reaction using pyridine derivatives.
Attachment of the Phenylacetamide Group: This can be done through an acylation reaction using phenylacetic acid derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-phenylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-methyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-phenylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and pyridine ring may interact with enzymes or receptors, leading to various biological effects. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings.
Pyridine Derivatives: Compounds containing pyridine rings.
Phenylacetamide Derivatives: Compounds with phenylacetamide moieties.
Uniqueness
The uniqueness of 2-(4-methyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-phenylphenyl)acetamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C22H19N5OS |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C22H19N5OS/c1-27-21(17-11-13-23-14-12-17)25-26-22(27)29-15-20(28)24-19-10-6-5-9-18(19)16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,24,28) |
InChI Key |
DOKOVBIXMRVJDB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5Z)-5-(3-fluorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B15098690.png)
![4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine](/img/structure/B15098698.png)

![N-(4-ethylphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15098710.png)
![4-(Methylethoxy)-1-[(4-methylindolo[2,3-b]quinoxalin-5-yl)methyl]benzene](/img/structure/B15098711.png)

![(3Z)-3-[3-(3-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15098729.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(ethylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15098731.png)
![2-[(4-benzylpiperazin-1-yl)carbonyl]-3,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B15098744.png)
![9-(2,5-dimethylphenyl)-2-chlorospiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazi ne-6,1'-cyclohexane]](/img/structure/B15098752.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15098753.png)
![2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(6-ethyl-2-methylphe nyl)acetamide](/img/structure/B15098760.png)
